4-amino-N-tert-butyl-3,5-dichlorobenzamide
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Overview
Description
4-amino-N-tert-butyl-3,5-dichlorobenzamide is an organic compound with the molecular formula C11H14Cl2N2O It is a derivative of benzamide, characterized by the presence of amino, tert-butyl, and dichloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-tert-butyl-3,5-dichlorobenzamide typically involves the following steps:
Nitration: The starting material, 3,5-dichlorobenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Amidation: The resulting 4-amino-3,5-dichlorobenzoic acid is reacted with tert-butylamine to form the desired benzamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-tert-butyl-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-amino-N-tert-butyl-3,5-dichlorobenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-N-tert-butyl-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro substituents may enhance its binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
- tert-butyl 4-aminobenzoate
- 3,5-di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
4-amino-N-tert-butyl-3,5-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and dichloro substituents on the benzene ring allows for diverse chemical reactivity, while the tert-butyl group enhances its stability and lipophilicity.
Properties
CAS No. |
63887-27-4 |
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Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
4-amino-N-tert-butyl-3,5-dichlorobenzamide |
InChI |
InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)6-4-7(12)9(14)8(13)5-6/h4-5H,14H2,1-3H3,(H,15,16) |
InChI Key |
NXDYFSLDKCWBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
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